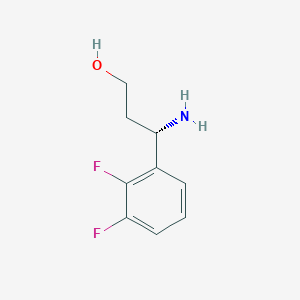

(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol

Description

(3S)-3-Amino-3-(2,3-difluorophenyl)propan-1-ol is a chiral amino alcohol featuring a 2,3-difluorophenyl group attached to the third carbon of a propan-1-ol backbone, with an (S)-configuration at the stereogenic center. The 2,3-difluorophenyl moiety introduces electron-withdrawing effects and steric constraints, which can modulate interactions with biological targets.

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11F2NO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m0/s1 |

InChI Key |

UCCMLMIJLWCYFP-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)[C@H](CCO)N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 2,3-difluorobenzaldehyde.

Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine to form an intermediate.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like acyl chlorides or anhydrides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or other substituted products.

Scientific Research Applications

(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol: has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting or activating them.

Comparison with Similar Compounds

Positional Isomer: (3S)-3-Amino-3-(2,6-difluorophenyl)propan-1-ol

Key Differences :

- Fluorine Substitution Pattern : The 2,6-difluorophenyl isomer (CAS 1213106-61-6) positions fluorines para to each other, creating a distinct electronic and steric profile compared to the 2,3-difluorophenyl group.

- Biological Activity : Adjacent fluorines in the 2,3-isomer could enhance interactions with aromatic residues in enzyme active sites, whereas the 2,6-isomer might favor planar stacking interactions.

Reference :

Trifluoromethyl-Substituted Analog: (S)-3,3,3-Trifluoro-2-(((R)-2-hydroxy-1-phenylethyl)amino)propan-1-ol

Key Differences :

- Substituent Effects : The trifluoromethyl group (MW 249.23) increases lipophilicity and metabolic stability compared to the difluorophenyl group.

- Stereochemical Complexity : The (R)-2-hydroxy-1-phenylethyl side chain introduces a second stereocenter, complicating synthesis but offering opportunities for enantioselective interactions.

Reference :

Thiophene-Containing Derivative: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Key Differences :

- Aromatic Ring : Replacement of the difluorophenyl group with thiophene (a sulfur-containing heterocycle) alters electronic properties. Thiophene’s lower electronegativity may reduce dipole-dipole interactions but improve π-π stacking.

- Biological Implications : Thiophene derivatives often exhibit distinct pharmacokinetic profiles, such as altered cytochrome P450 metabolism, compared to fluorinated aromatics.

Reference :

Isobenzofuranone-Based Analogs

Key Differences :

- Core Structure: Compounds like 3-(3-dimethylaminopropyl)-3-(4-fluorophenyl)-6-cyano-1(3H)-isobenzofuranone () replace the propanol backbone with a rigid isobenzofuranone ring.

- Rigidity vs.

- Electron-Withdrawing Groups : The 4-fluorophenyl group in these analogs provides a different electronic environment compared to 2,3-difluorophenyl.

Reference :

Pyrrolo-Pyridazine Derivatives

Key Differences :

- Structural Complexity : Derivatives like those in and incorporate the 2,3-difluorophenyl group into larger, polycyclic frameworks (e.g., pyrrolo-pyridazine).

- Synthetic Accessibility: The target amino alcohol is simpler to synthesize than these multi-ring systems, which require intricate protection/deprotection steps.

- Bioavailability: Smaller molecules like (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol may exhibit better oral bioavailability compared to bulkier analogs. Reference:

Comparative Data Table

| Compound Name | Molecular Weight | Key Substituents | Key Properties |

|---|---|---|---|

| (3S)-3-Amino-3-(2,3-difluorophenyl)propan-1-ol | 187.19 (est.) | 2,3-difluorophenyl, (S)-config | Moderate polarity, chiral, H-bond donor |

| (3S)-3-Amino-3-(2,6-difluorophenyl)propan-1-ol | 187.19 | 2,6-difluorophenyl | Symmetrical fluorine, lower polarity |

| (S)-3,3,3-Trifluoro-2-(((R)-2-hydroxy-1-phenylethyl)amino)propan-1-ol | 249.23 | Trifluoromethyl, (R)-hydroxy | High lipophilicity, dual stereocenters |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | ~185.25 | Thiophene, methylamino | Sulfur-mediated interactions, flexible |

| 3-(3-Dimethylaminopropyl)-3-(4-fluorophenyl)-6-cyano-1(3H)-isobenzofuranone | ~356.34 | Isobenzofuranone, 4-fluorophenyl | Rigid core, high molecular weight |

Biological Activity

(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol is a chiral compound notable for its unique structure, which includes an amino group, a hydroxyl group, and a difluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.

- Molecular Formula : C9H11F2NO

- Molecular Weight : 187.19 g/mol

- CAS Number : 1213422-47-9

- IUPAC Name : (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol

The biological activity of (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol primarily stems from its ability to interact with various enzymes and receptors. The presence of the amino group allows for hydrogen bonding with biological molecules, while the difluorophenyl group enhances hydrophobic interactions. These interactions can modulate enzyme activity or receptor functions, leading to diverse biological effects.

Biological Activity

Research indicates that (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol exhibits significant biological activity, including:

- Enzyme Inhibition : The compound may inhibit specific enzymatic activities, which is critical for therapeutic applications.

- Receptor Modulation : It can modulate the functions of various receptors, influencing signaling pathways that are vital for cellular processes.

- Potential Therapeutic Applications : Its interactions with molecular targets suggest potential roles in drug development for conditions such as cancer and neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol:

Study 1: Enzyme Interaction

A study demonstrated that this compound inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation in cancer cells, making it a candidate for anticancer therapies .

Study 2: Receptor Binding Affinity

Research indicated that (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol shows high binding affinity to certain G-protein coupled receptors (GPCRs). This interaction suggests its potential use in treating conditions related to neurotransmitter imbalances .

Study 3: Antimicrobial Activity

Another investigation revealed that the compound exhibits antimicrobial properties against specific strains of bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.